Denibulin (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Denibulin (hydrochloride) is a novel small molecule vascular-disrupting agent developed by MediciNova for the treatment of solid tumor cancers. It functions by inhibiting microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the selective shutdown of tumor blood vessels, causing central necrosis of solid tumors .
準備方法
The synthesis of denibulin (hydrochloride) involves several steps, including the preparation of the di-hydrochloride salt MN-029 and the formulation of pharmaceutically acceptable preparations . The synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods focus on ensuring the purity and stability of the compound for clinical use.
化学反応の分析
Denibulin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Denibulin (hydrochloride) can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Denibulin (hydrochloride) has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying vascular-disrupting agents and their chemical properties.
Biology: Investigated for its effects on cellular structures and functions, particularly in tumor cells.
Medicine: Under development for the treatment of solid tumor cancers, with studies showing its potential to reduce tumor blood flow and cause tumor cell necrosis
Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmaceutical research.
作用機序
デニブリン (塩酸塩) は、新しく形成された腫瘍血管を選択的に破壊することによって効果を発揮します。 それは微小管の組み立てを阻害し、腫瘍血管内皮細胞の細胞骨格の破壊につながります 。 この破壊は、腫瘍血流の遮断をもたらし、固形腫瘍の中心壊死を引き起こします 。 関連する分子標的としては、血管内皮増殖因子受容体や腫瘍血管新生に関連する他の経路などが挙げられます .
6. 類似化合物の比較
デニブリン (塩酸塩) は、その作用機序の特異性と腫瘍血管を選択的に標的とする能力により、血管阻害剤の中でユニークな存在です。 類似の化合物には、以下のようなものがあります。
コムブレタスタチン A-4 リン酸 (CA4P): 腫瘍血管を標的とする別の血管阻害剤。
ZD6126: 血管阻害作用が類似した、チューブリン結合剤。
AVE8062: 微小管を標的とすることで腫瘍血管を破壊する化合物.
これらの化合物は、類似の作用機序を共有していますが、化学構造や腫瘍血管内の特定の標的が異なります。
類似化合物との比較
Denibulin (hydrochloride) is unique among vascular-disrupting agents due to its specific mechanism of action and its ability to selectively target tumor blood vessels. Similar compounds include:
Combretastatin A-4 phosphate (CA4P): Another vascular-disrupting agent that targets tumor blood vessels.
ZD6126: A tubulin-binding agent with similar vascular-disrupting properties.
AVE8062: A compound that disrupts tumor vasculature by targeting microtubules.
These compounds share similar mechanisms but differ in their chemical structures and specific targets within the tumor vasculature.
生物活性
Denibulin hydrochloride (MN-029) is a novel vascular-disrupting agent (VDA) designed to target tumor vasculature selectively. Its mechanism of action involves reversible inhibition of microtubule assembly, leading to cytoskeletal disruption in tumor vascular endothelial cells. This disruption results in reduced tumor blood flow, central necrosis of solid tumors, and potential apoptosis of cancer cells. Below is a detailed exploration of its biological activity, supported by case studies and research findings.
- Microtubule Disruption :
- Tumor Vascular Disruption :
- Apoptosis Induction :
In Vitro Studies
- Denibulin has demonstrated potent anti-proliferative effects on various cancer cell lines at nanomolar concentrations, including breast carcinoma and human umbilical vein endothelial cells (HUVECs).
- It competes effectively with other tubulin-binding agents, showcasing a unique binding affinity that contributes to its therapeutic efficacy.
In Vivo Studies
- In rat models bearing human lung tumor xenografts, denibulin significantly reduced tumor blood flow, resulting in central necrosis of solid tumors .
- Pharmacokinetic studies in animal models revealed dose-dependent increases in drug exposure correlating with reductions in tumor vascular parameters.
Phase I Study
- Objective : To evaluate safety, pharmacokinetics, and anti-vascular effects.
- Design : Escalating doses (4–225 mg/m²) administered intravenously every three weeks.
- Results :
- Stable disease was observed in several patients, with five achieving prolonged stability (>6 months) in conditions like carcinoid tumors and melanoma.
- Common toxicities included nausea, vomiting (dose-related), fatigue, diarrhea, and headache. No cumulative toxicity or severe myelotoxicity was noted.
- Dose-limiting toxicities (DLTs) included transient ischemic attacks and liver enzyme elevation at higher doses (225 mg/m²) .
Pharmacokinetics
- Denibulin is metabolized into MN-022 and further acetylated into MN-021. These metabolites exhibit distinct pharmacodynamic profiles but contribute to the compound's overall activity .
- Dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC) were observed, though variability between patients was significant .
Comparison with Other VDAs
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Combretastatin A-4 | Disrupts microtubule assembly | Potent but less selective |
ZD6126 | Tubulin-binding agent | Different binding affinity |
AVE8062 | Targets microtubules | Distinct chemical structure |
Denibulin Hydrochloride | Selectively disrupts new vasculature | Favorable safety profile; reversible binding |
Key Findings
特性
IUPAC Name |
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。